Specific Scientific Field: This application falls under the field of Chemical Engineering and Material Science.
Summary of the Application: 1-Hydroxy-9-fluorenone is used in the design and synthesis of a series of donor–acceptor conjugated microporous polymers (CMPs) for photocatalytic hydrogen evolution from water .
Methods of Application or Experimental Procedures: The CMPs are synthesized using tetraphenylethylene (TPE) and 9-fluorenone (F) as the donor and the acceptor, respectively . The CMPs exhibited tunable bandgaps and photocatalytic hydrogen evolution from water .
Results or Outcomes: The donor–acceptor CMPs exhibited intramolecular charge-transfer (ICT) absorption in the visible region (lmax=480 nm) and their bandgap was finely tuned from 2.8 to 2.1 eV by increasing the 9-fluorenone content . Among all the polymers, F0.5CMP with an optimum bandgap (2.3 eV) showed the highest H2 evolution under visible-light irradiation .
Specific Scientific Field: This application falls under the field of Environmental Science and Microbiology.
Summary of the Application: 1-Hydroxy-9-fluorenone is involved in the biodegradation of fluorene, a harmful organic toxicant, by the Pseudomonas sp. SMT-1 strain .
Methods of Application or Experimental Procedures: The catabolic intermediates were identified from resting cell reactions of the SMT-1 strain as well as the involved catabolic pathway of fluorene . The fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain was expressed, purified, and characterized .
Results or Outcomes: Based on liquid chromatography mass spectrometry analysis, the identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid . The apparent Km and Vmax values were 25.99 µM min −1 and 0.77 U mg −1, respectively . The enzyme was most active at pH 7.5 and 25 °C in Tris–HCl buffer .
Specific Scientific Field: This application falls under the field of Organic Chemistry and Material Science.
Summary of the Application: 1-Hydroxy-9-fluorenone is used in the synthesis of second-generation light-driven rotary molecular motors .
Methods of Application or Experimental Procedures: The synthesis involves a one-pot reaction where 1-Hydroxy-9-fluorenone undergoes O-methylation .
Results or Outcomes: The resulting rotary molecular motors can be used in nanoscale devices for various applications, including data storage and molecular machines .
Specific Scientific Field: This application falls under the field of Medicinal Chemistry.
Summary of the Application: 1-Hydroxy-9-fluorenone is used as a reagent in the synthesis of 2,3-dihydro-1H-isoindole derivatives.
Methods of Application or Experimental Procedures: The synthesis involves a chemical reaction where 1-Hydroxy-9-fluorenone reacts with other reagents to form the isoindole derivatives.
Results or Outcomes: Isoindole derivatives have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Specific Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: 1-Hydroxy-9-fluorenone is used in the one-pot synthesis of aryl substituted aurones .
1-Hydroxyfluoren-9-one has the molecular formula C₁₃H₈O₂ and a molecular weight of approximately 204.19 g/mol. It is structurally related to fluorenone, with the hydroxy group positioned at the first carbon adjacent to the carbonyl group at position nine of the fluorene backbone. The compound typically appears as a white to pale yellow solid at room temperature and is soluble in organic solvents such as ethanol and acetone .
As 1-HF-9 is an intermediate, there's no established mechanism of action for it in biological systems. Its significance lies in its role as a precursor to Fluoren-1-ol, which might have specific interactions within metabolic pathways.
Research indicates that 1-hydroxyfluoren-9-one exhibits biological activity, particularly as an insecticide and algaecide. It has shown toxicity to aquatic organisms, including algae and crustaceans, suggesting its potential environmental impact . Additionally, preliminary studies indicate that it may have eugeroic properties (promoting wakefulness), although further research is required to fully understand its mechanism of action and efficacy compared to other compounds like modafinil .
1-Hydroxyfluoren-9-one can be synthesized through several methods:
The applications of 1-hydroxyfluoren-9-one span several fields:
Interaction studies involving 1-hydroxyfluoren-9-one have focused on its metabolic pathways and biological effects. It has been studied as a potential dopamine reuptake inhibitor, although its potency is lower than that of modafinil. Its interactions with cytochrome P450 enzymes have also been examined, revealing that it does not significantly affect these pathways compared to related compounds .
Several compounds are structurally similar to 1-hydroxyfluoren-9-one, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Fluorenone | Ketone functional group at position 9 | Common precursor for synthesizing hydroxy derivatives |
9-Hydroxyfluorene | Hydroxyl group at position 9 without a ketone | Exhibits different biological activities |
9-Fluorenol | Alcohol derivative without a ketone | Known for its use as an insecticide |
2-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Exhibits antioxidant properties |
The uniqueness of 1-hydroxyfluoren-9-one lies in its dual functional groups—both hydroxy and keto—which enable diverse chemical reactivity not fully present in its analogs. This positions it as a versatile compound in both synthetic chemistry and biological applications.